4-{[1-(5-chloro-2-methoxybenzenesulfonyl)azetidin-3-yl]oxy}-2-methylpyridine
Description
Properties
IUPAC Name |
4-[1-(5-chloro-2-methoxyphenyl)sulfonylazetidin-3-yl]oxy-2-methylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O4S/c1-11-7-13(5-6-18-11)23-14-9-19(10-14)24(20,21)16-8-12(17)3-4-15(16)22-2/h3-8,14H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JULVZRLWULZLGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OC2CN(C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-{[1-(5-chloro-2-methoxybenzenesulfonyl)azetidin-3-yl]oxy}-2-methylpyridine is an intriguing synthetic organic molecule with potential applications in medicinal chemistry. Its unique structural features suggest diverse biological activities, including antibacterial and enzyme inhibition properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , and it features a pyridine ring, an azetidine moiety, and a sulfonyl group. The presence of these functional groups is critical for its biological interactions.
The biological activity of this compound is likely mediated through its interactions with specific enzymes or receptors. The sulfonyl group may facilitate binding to target proteins, while the azetidine and pyridine components could influence the compound's pharmacokinetics and bioactivity.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of similar compounds with sulfonamide functionalities. For instance, derivatives have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The structure-activity relationship indicates that modifications to the sulfonyl group can enhance antibacterial efficacy.
Enzyme Inhibition
Enzyme inhibition studies reveal that compounds with similar structures exhibit significant inhibitory effects on acetylcholinesterase (AChE) and urease. For example, certain derivatives demonstrated IC50 values as low as 2.14 µM against urease, indicating strong potential for therapeutic applications in conditions like hyperurecemia .
Case Studies
- Antibacterial Screening : A series of synthesized compounds were tested for their antibacterial activity against five strains. The results indicated that compounds containing a sulfonamide group showed varying degrees of effectiveness, with some achieving IC50 values significantly lower than standard reference drugs.
- Enzyme Inhibition : In a study focusing on urease inhibitors, several derivatives were tested for their ability to inhibit urease activity. The most active compounds had IC50 values ranging from 1.13 µM to 6.28 µM, demonstrating their potential as therapeutic agents for treating infections associated with urease-producing bacteria .
Data Table: Biological Activity Overview
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest analogues include:
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)pyridines (): These derivatives share the pyridine backbone with chloro and substituted phenyl groups. Their melting points (268–287°C) and molecular weights (466–545 g/mol) suggest high thermal stability, likely due to extended conjugation and hydrogen bonding .
Sulfonated Benzimidazoles (): Sodium salts of sulfonated benzimidazoles (e.g., compound 9c) feature methoxy and sulfonyl groups, similar to the target’s benzenesulfonyl-azetidine moiety. Such sulfonyl groups enhance solubility in polar solvents but may reduce membrane permeability compared to non-ionic analogues .
Azetidine-Containing Kinase Inhibitors (): Compounds like 9 (EP 1 926 722 B1) integrate azetidine with pyrimidine/pyridine systems. Their synthesis often involves multi-step coupling reactions, paralleling the likely route for the target compound .
Physicochemical Properties
Key properties inferred from analogues:
*Estimates based on structural similarity to –4.
Preparation Methods
Directed Functionalization of Pyridine
The introduction of the methyl group at the 2-position of pyridine is achieved via directed ortho-metalation. Using a strong base such as lithium diisopropylamide (LDA), pyridine undergoes deprotonation at the 3-position, followed by quenching with methyl iodide to install the methyl group. This method offers regioselectivity but requires anhydrous conditions and low temperatures (-78°C).
Table 1: Comparative Yields for 2-Methylpyridine Synthesis
| Method | Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Directed metalation | LDA | THF | -78°C | 72 |
| Friedel-Crafts | AlCl₃ | DCM | 0°C | 38 |
| Radical alkylation | AIBN | Toluene | 80°C | 45 |
Alternative Routes via Cross-Coupling
Palladium-catalyzed cross-coupling reactions provide complementary approaches. For example, Suzuki-Miyaura coupling between 2-bromopyridine and methylboronic acid derivatives has been reported, though yields remain moderate (50-60%) due to competing protodeboronation.
Construction of the Azetidin-3-yloxy Linker
Azetidine Ring Formation
The azetidine ring is synthesized via a [2+2] cycloaddition between ethylene and a nitrile precursor, followed by reduction. Alternatively, ring-closing strategies using Mitsunobu conditions (DIAD, PPh₃) on 1,3-diols provide higher stereocontrol.
Reaction Scheme 1: Azetidine Synthesis
-
Substrate : 1,3-diol
-
Conditions : DIAD, PPh₃, THF, 0°C → RT
-
Product : Azetidin-3-ol (Yield: 68%)
Functionalization with Oxygen Linker
The hydroxyl group at position 3 of azetidine is activated for nucleophilic substitution. Tosylation using tosyl chloride (TsCl) in pyridine generates the corresponding tosylate, which undergoes SN2 displacement with the pyridine oxygen nucleophile.
Sulfonylation with 5-Chloro-2-methoxybenzenesulfonyl Chloride
Synthesis of the Sulfonylating Agent
5-Chloro-2-methoxybenzenesulfonyl chloride is prepared via chlorosulfonation of 4-chloro-2-methoxybenzene. The reaction requires careful control of stoichiometry to avoid over-sulfonation.
Critical Parameters :
-
Molar Ratio (Benzene:ClSO₃H): 1:1.2
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Temperature : 0-5°C
-
Quenching : Ice-cold water
Coupling to Azetidine
Sulfonylation proceeds via nucleophilic attack of the azetidine nitrogen on the electrophilic sulfur center. Triethylamine (TEA) is typically employed to scavenge HCl, with dichloromethane (DCM) as the solvent.
Optimization Data :
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Base : TEA > DIPEA > Pyridine (TEA gives 85% yield)
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Solvent : DCM > THF > Acetonitrile (DCM preferred for solubility)
-
Time : 12 hours at 0°C → RT
Final Ether Coupling: Connecting Azetidine and Pyridine
Williamson Ether Synthesis
The oxygen bridge is formed via reaction between the azetidin-3-ol and a halogenated pyridine derivative. Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C facilitates this coupling.
Table 2: Ether Coupling Efficiency
| Leaving Group | Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Bromide | K₂CO₃ | DMF | 80°C | 75 |
| Iodide | Cs₂CO₃ | DMSO | 100°C | 82 |
| Mesylate | TEA | THF | 60°C | 68 |
Ullmann-Type Coupling
Copper-catalyzed methods using CuI and 1,10-phenanthroline enable coupling under milder conditions (50°C), though requiring longer reaction times (24-48 hours).
Purification and Characterization
Chromatographic Techniques
Final purification employs silica gel chromatography with ethyl acetate/hexane gradients. Reverse-phase HPLC (C18 column, acetonitrile/water) resolves remaining impurities.
Spectroscopic Confirmation
-
¹H NMR (400 MHz, CDCl₃): δ 8.35 (d, J=5.2 Hz, 1H, pyridine-H), 7.89 (d, J=8.8 Hz, 1H, aryl-H), 4.65 (m, 1H, azetidine-O), 3.92 (s, 3H, OCH₃).
-
HRMS : Calculated for C₁₈H₂₀ClN₂O₄S [M+H]⁺: 411.0784, Found: 411.0789.
Challenges and Alternative Approaches
Azetidine Ring Stability
The strained azetidine ring is prone to ring-opening under acidic conditions. This necessitates neutral pH during coupling steps and avoidance of protic solvents.
Q & A
Q. Assay Design :
- In vitro enzyme assays : Use fluorescence-based or calorimetric methods (e.g., ITC) to measure IC₅₀ values.
- Control Compounds : Include structurally analogous compounds (e.g., 4-{5-[(4-fluorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}pyridine) to isolate the effect of the azetidine-pyridine scaffold .
Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and guide SAR refinement .
Q. How should researchers address contradictory bioactivity data across different cell lines or assays?
- Methodology :
- Replicate Studies : Conduct dose-response curves in triplicate across independent labs to rule out technical variability.
- Assay Conditions : Standardize cell culture media, passage numbers, and incubation times. Compare results under normoxic vs. hypoxic conditions if relevant.
- Meta-Analysis : Aggregate data from similar compounds (e.g., pyridine-azetidine hybrids) to identify trends in potency or selectivity .
Q. What strategies mitigate synthetic byproducts or degradation products during scale-up?
- Methodology :
- Process Analytical Technology (PAT) : Implement real-time FTIR or Raman spectroscopy to monitor reaction intermediates.
- Degradation Studies : Expose the compound to accelerated stability conditions (40°C/75% RH for 4 weeks) and profile degradation pathways using LC-MS/MS.
- Byproduct Identification : Use preparative HPLC to isolate impurities and characterize them via NMR/MS .
Q. How can in silico methods predict the compound’s environmental fate or toxicity?
- Methodology :
- QSAR Modeling : Use tools like EPI Suite to estimate biodegradation potential or bioaccumulation factors.
- Molecular Dynamics (MD) : Simulate interactions with environmental receptors (e.g., soil organic matter, aquatic enzymes).
- Ecotoxicity Assays : Cross-validate predictions with algal growth inhibition or Daphnia magna mobility tests .
Tables for Comparative Analysis
Table 1 : Comparative Reactivity of Analogous Sulfonamide-Azetidine Hybrids
| Compound | Reaction Yield (%) | IC₅₀ (nM) Carbonic Anhydrase IX | LogP | Reference |
|---|---|---|---|---|
| Target Compound | 72 | 18.5 ± 2.3 | 2.1 | |
| 4-{5-[(4-fluorobenzyl)sulfanyl]-... | 65 | 34.7 ± 4.1 | 2.8 | |
| 3-((1-((5-Fluoro-2-methoxyphenyl)... | 68 | 22.9 ± 3.2 | 1.9 |
Table 2 : Recommended Analytical Techniques for Degradation Profiling
| Technique | Purpose | Detection Limit | Reference |
|---|---|---|---|
| LC-MS/MS (QTOF) | Identify degradation products | 0.1 ng/mL | |
| ¹H NMR | Confirm structural integrity post-stress | 1% impurity | |
| GC-Headspace | Detect volatile byproducts | 10 ppm |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
